molecular formula C21H22N4O4S3 B10947387 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(2-phenylbutanoyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(2-phenylbutanoyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10947387
M. Wt: 490.6 g/mol
InChI Key: KUFARVJVCDJSND-UHFFFAOYSA-N
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Description

This compound belongs to the cephalosporin class of β-lactam antibiotics, characterized by a bicyclo[4.2.0]oct-2-ene core. Its structure includes a 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl group at the 3-position and a 2-phenylbutanoyl side chain at the 7-position. These substituents enhance its stability against β-lactamases and improve binding affinity to penicillin-binding proteins (PBPs) in resistant bacterial strains.

Properties

Molecular Formula

C21H22N4O4S3

Molecular Weight

490.6 g/mol

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-(2-phenylbutanoylamino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C21H22N4O4S3/c1-3-14(12-7-5-4-6-8-12)17(26)22-15-18(27)25-16(20(28)29)13(9-30-19(15)25)10-31-21-24-23-11(2)32-21/h4-8,14-15,19H,3,9-10H2,1-2H3,(H,22,26)(H,28,29)

InChI Key

KUFARVJVCDJSND-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(2-phenylbutanoyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the sulfanyl group, followed by the formation of the bicyclic structure through a series of condensation and cyclization reactions. The final step includes the addition of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to control reaction conditions precisely. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(2-phenylbutanoyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiadiazole derivatives.

Scientific Research Applications

3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(2-phenylbutanoyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(2-phenylbutanoyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors to alter signal transduction.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Substituent Differences in Key Positions

Compound Name / ID 3-Position Substituent 7-Position Acyl Group Core Modifications
Target Compound 5-Methyl-1,3,4-thiadiazol-2-ylsulfanyl 2-Phenylbutanoyl None
(6R,7R)-7-[(2,2-Dimethylpropanoyl)amino]-3-[[5-methyl-1,3,4-thiadiazol-2-yl]sulfonyl]methyl... 5-Methyl-1,3,4-thiadiazol-2-ylsulfonyl 2,2-Dimethylpropanoyl (pivaloyl) None
SQ 14,359 (Ceftazidime analog) (1-Methyl-1H-tetrazol-5-yl)thio Thienylureidoacetyl 7-Methoxy group
Cephalexin Methyl Phenylglycyl None
Ceftobiprole Intermediate [1,3,4]Thiadiazole-derived group Trityloxyimino-acetyl Crystalline DMSO solvate

Key Observations:

  • 3-Position: Sulfonyl groups (e.g., in ) may reduce nucleophilic reactivity compared to sulfanyl groups in the target compound, affecting stability. Thiadiazole and tetrazole substituents () are associated with β-lactamase inhibition.
  • 7-Position: The 2-phenylbutanoyl group in the target compound introduces aromaticity and bulkiness, likely enhancing Gram-negative activity compared to cephalexin’s phenylglycyl group .
  • Core Modifications: Methoxy groups (e.g., SQ 14,359) improve β-lactamase resistance but may reduce activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (Predicted) Cephalexin SQ 14,359
Molecular Weight ~500 g/mol 347.39 g/mol ~600 g/mol
LogP (Lipophilicity) ~1.8 (high) 0.65 ~0.9
pKa ~3.1 (carboxylic acid) 3.12 (carboxylic acid) ~2.8 (carboxylic acid)
Solubility Moderate (aqueous) High Low (requires prodrug formulation)

Key Insights:

  • The target compound’s higher lipophilicity (LogP ~1.8) may enhance tissue penetration but reduce aqueous solubility, necessitating formulation adjustments.
  • Cephalexin’s lower molecular weight and higher solubility contribute to oral bioavailability, whereas the target compound may require parenteral administration .

Biological Activity

The compound 3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(2-phenylbutanoyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (referred to as Compound A) is a novel synthetic derivative that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article aims to explore the biological activity of Compound A, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties.

Chemical Structure and Properties

Compound A features a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of the thiadiazole ring is particularly significant as it has been linked to various pharmacological effects.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of compounds containing thiadiazole derivatives. For instance, thiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. In a comparative study, compounds similar to Compound A exhibited antibacterial effects that were significantly stronger than those of standard antibiotics like oxytetracycline .

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison to Oxytetracycline
Staphylococcus aureus7.8 µg/mL8 times higher
Escherichia coli15.6 µg/mL16 times higher
Pseudomonas aeruginosa31.25 µg/mL4 times higher

These findings indicate that Compound A may serve as a promising candidate for the development of new antibacterial agents.

Antifungal Activity

The antifungal potential of compounds similar to Compound A has also been documented. Research indicates that thiadiazole derivatives can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Thiadiazole-based compounds have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . For example, certain derivatives have shown effectiveness against breast cancer cell lines by triggering cell cycle arrest and apoptosis.

Case Studies

  • Antibacterial Efficacy : A study evaluated the efficacy of a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that derivatives with similar structures to Compound A had MIC values significantly lower than those of traditional antibiotics, suggesting enhanced antibacterial potency .
  • Anticancer Activity : In vitro studies on cancer cell lines revealed that thiadiazole-containing compounds could inhibit cell growth and induce apoptosis in breast cancer cells. The specific pathways affected include those related to mitochondrial function and reactive oxygen species production .

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